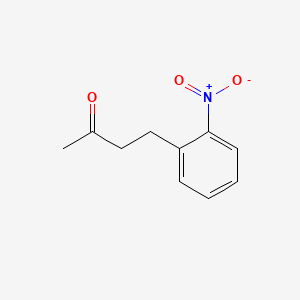

4-(2-硝基苯基)丁烷-2-酮

描述

The compound 4-(2-Nitrophenyl)butan-2-one is a chemical entity that has been the subject of various research studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 4-(2-Nitrophenyl)butan-2-one, they do provide insights into related compounds and their synthesis, molecular structures, and chemical reactions, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-(4-hydroxyphenyl)butan-2-one, involves electrocatalytic hydrogenation at a nickel cathode in aqueous ethanol containing sulfuric acid, as described in one study . Another paper discusses a novel three-component one-pot synthesis of a related compound, which could provide insights into potential synthetic routes for 4-(2-Nitrophenyl)butan-2-one . The synthesis of geminally activated nitro dienes is also relevant, as it involves the condensation of nitro-substituted CH acids with aldehydes .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and other spectroscopic methods. For instance, the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides valuable information about the spatial arrangement of atoms in the molecule . Similarly, the structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl has been characterized, which could offer comparative data for understanding the molecular geometry of 4-(2-Nitrophenyl)butan-2-one .

Chemical Reactions Analysis

The chemical reactions involving related compounds can shed light on the reactivity of 4-(2-Nitrophenyl)butan-2-one. For example, the reduction of 4-(1-nitro-2-oxocyclododecyl)butan-2-one with organoboron complexes indicates the influence of the nitro group on the reduction process . Additionally, the double functionalization of 2-amino-2′-hydroxy-1,1′-biaryls for the synthesis of 4-nitro-dibenzofurans involves nitration and cycloetherification, which could be relevant to the chemical behavior of the nitro group in 4-(2-Nitrophenyl)butan-2-one .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-(2-Nitrophenyl)butan-2-one, the studies on related compounds can provide indirect information. For instance, the electrochemical properties of 4-(4-hydroxyphenyl)butan-2-one and its hydrogenation process suggest potential reactivity patterns . The crystallographic data, including space group, unit cell dimensions, and molecular geometry, contribute to the understanding of the physical properties of similar nitro-containing compounds .

科学研究应用

晶体结构

4-羟基-3-亚甲基-4-(对硝基苯基)丁烷-2-酮的晶体结构已通过 X 射线分析进行了检验。这项研究突出了与 4-(2-硝基苯基)丁烷-2-酮相关的化合物的详细结构性质 (史和简,1999)。

陆生放线菌的细胞毒性代谢物

从链霉菌中分离出一种细胞毒性代谢物 4-羟基-4-(4-硝基苯基)丁烷-2-酮,并评估了其对各种癌细胞系的细胞毒性潜力。该化合物表现出显着的细胞毒性活性,强调了其在癌症研究中的潜力 (Rather 等人,2013)。

电化学转化

已经对类似 4-(4-羟基苯基)丁烷-2-酮的化合物进行了电化学转化研究,突出了它们在电催化应用中的潜力 (布莱恩和格林肖,1997)。

抗炎特性

对 4-(6-甲氧基-2-萘基)丁烷-2-酮及其相关类似物的研究揭示了它们的抗炎特性,尤其是在存在特定亲脂基团时 (古迪等人,1978)。

抗黑素生成特性

4-(苯硫基)丁烷-2-酮已被确认为具有抗黑素生成特性。该化合物抑制黑色素生成,在医学美容学中具有重要意义 (吴等人,2015)。

安全和危害

未来方向

作用机制

Target of Action

The compound is known to undergo elimination and substitution reactions , suggesting that it interacts with various enzymes and substrates in the body.

Mode of Action

4-(2-Nitrophenyl)butan-2-one undergoes both substitution and elimination reactions . These reactions are of concerted SN2 type and irreversible E1cB type, respectively . The spontaneous formation of alkene from the chloride is suggested to occur by a water-promoted E1cB reaction .

Biochemical Pathways

The compound’s ability to undergo elimination and substitution reactions suggests that it may influence a variety of biochemical pathways, particularly those involving enzymatic reactions .

Pharmacokinetics

Its chemical structure and reactivity suggest that it may be absorbed and distributed throughout the body, metabolized via enzymatic reactions, and excreted through the kidneys .

Result of Action

Its ability to undergo elimination and substitution reactions suggests that it may influence a variety of cellular processes, potentially leading to changes in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Nitrophenyl)butan-2-one. Factors such as temperature, pH, and the presence of other molecules can affect the rate and extent of its elimination and substitution reactions .

属性

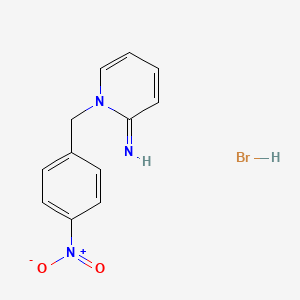

IUPAC Name |

4-(2-nitrophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNWPIWCTWRCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599673 | |

| Record name | 4-(2-Nitrophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58751-62-5 | |

| Record name | 4-(2-Nitrophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3023325.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)